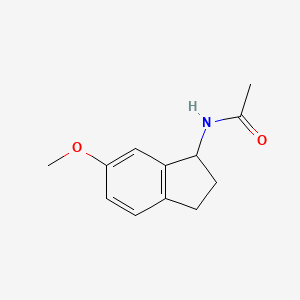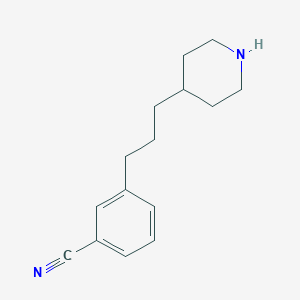
3-(3-Piperidin-4-ylpropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Piperidin-4-ylpropyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidin-4-ylpropyl)benzonitrile typically involves the reaction of 4-piperidone with 3-bromopropylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon-bromine bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Piperidin-4-ylpropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form the corresponding N-oxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of the N-oxide derivative.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(3-Piperidin-4-ylpropyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Piperidin-4-ylpropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds share a similar piperidine-propyl linkage but differ in the presence of a benzhydryl group and sulfonamide functionality.
Piperidine derivatives: A broad class of compounds that include various substitutions on the piperidine ring, leading to diverse biological activities.
Uniqueness
3-(3-Piperidin-4-ylpropyl)benzonitrile is unique due to its specific combination of a piperidine ring, propyl chain, and benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C15H20N2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
3-(3-piperidin-4-ylpropyl)benzonitrile |
InChI |
InChI=1S/C15H20N2/c16-12-15-6-2-5-14(11-15)4-1-3-13-7-9-17-10-8-13/h2,5-6,11,13,17H,1,3-4,7-10H2 |
InChI-Schlüssel |
LMSXOYAHAZNTSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCCC2=CC(=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


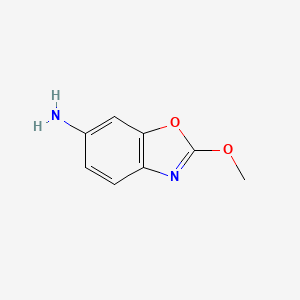
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)



![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
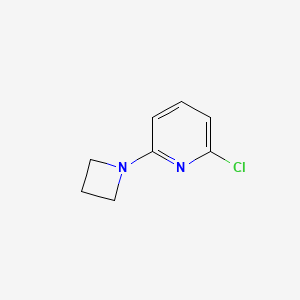
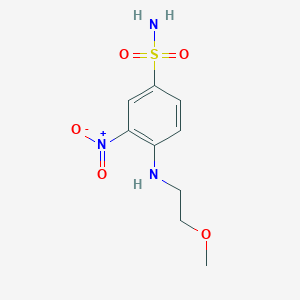


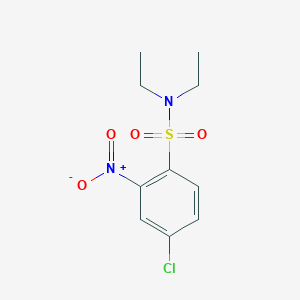
![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
